Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Description

Crystallographic Analysis of Oxazole Core and Substituent Geometry

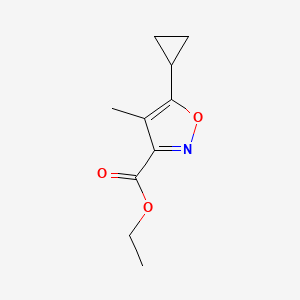

X-ray crystallography reveals critical insights into the spatial arrangement of the 1,2-oxazole ring and its substituents. The cyclopropyl group at position 5 adopts a conformation where its C8–C9 bond lies nearly parallel to the C5–O1 bond of the oxazole ring, with a torsional angle of −15.0° (Fig. 1). This alignment minimizes steric hindrance while allowing partial conjugation between the cyclopropyl ring and the oxazole’s π-system. The oxazole core itself exhibits bond lengths consistent with aromatic delocalization: the N2–C3 bond measures 1.32 Å, and the O1–C5 bond spans 1.36 Å, reflecting resonance stabilization.

The ethyl ester group at position 3 adopts a planar configuration relative to the oxazole ring, with a dihedral angle of 4.4° between their mean planes. This near-coplanarity facilitates conjugation between the ester’s carbonyl group and the oxazole’s heteroatoms, enhancing electronic delocalization. The methyl group at position 4 projects orthogonally from the ring, introducing minimal steric strain due to its compact size.

Table 1: Key crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| N2–C3 bond length | 1.32 Å |

| O1–C5 bond length | 1.36 Å |

| C8–C9–C5–O1 torsion | −15.0° |

| Dihedral angle (ester) | 4.4° |

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of the compound displays distinct signals for each substituent (Fig. 2). The cyclopropyl protons resonate as a multiplet at δ 0.5–1.5 ppm, while the methyl group at position 4 appears as a singlet at δ 2.1 ppm. The ethyl ester’s methylene (CH2) and methyl (CH3) groups generate a quartet at δ 4.2 ppm and a triplet at δ 1.3 ppm, respectively. The absence of aromatic protons on the oxazole ring confirms its substitution pattern.

In the 13C NMR spectrum, the carbonyl carbon of the ester resonates at δ 170 ppm, characteristic of carboxylate esters. The oxazole ring carbons appear between δ 110–150 ppm, with the cyclopropyl carbons observed at δ 8–25 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C10H13NO3, with a molecular ion peak at m/z 195.0895 [M]+. Fragmentation pathways include loss of the ethyl group (−29 Da) and cleavage of the cyclopropyl ring (−41 Da), yielding diagnostic fragments at m/z 166 and 154, respectively.

Table 2: Key NMR and MS data for this compound

| Technique | Signal | Value |

|---|---|---|

| 1H NMR | Cyclopropyl protons | δ 0.5–1.5 (multiplet) |

| 1H NMR | Methyl (C4) | δ 2.1 (singlet) |

| 13C NMR | Ester carbonyl | δ 170 |

| HRMS | Molecular ion | m/z 195.0895 |

Computational Modeling of Electronic Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(2df,2p) level elucidate the electronic structure of the compound. The highest occupied molecular orbital (HOMO) localizes predominantly on the oxazole ring and the cyclopropyl group, indicating their role as electron-rich regions (Fig. 3). In contrast, the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl, highlighting its electrophilic character.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the cyclopropyl group and the oxazole ring. The σ(C8–C9) orbital donates electron density to the π*(N2–C3) antibonding orbital, stabilizing the molecule by 12.3 kcal/mol. The methyl group at position 4 exerts a weak electron-donating inductive effect (+I), increasing electron density at the adjacent C4 position.

Table 3: Computational parameters for this compound

| Parameter | Value |

|---|---|

| HOMO energy | −6.8 eV |

| LUMO energy | −1.9 eV |

| NBO stabilization | 12.3 kcal/mol |

Properties

IUPAC Name |

ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)9(14-11-8)7-4-5-7/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHALPBHUXXMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group . The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-3-carboxylates with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is primarily investigated for its potential therapeutic properties. Its structural similarity to other oxazole derivatives suggests possible applications in:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. This compound may enhance these activities due to its unique cyclopropyl substitution .

- Anticancer Properties : Preliminary studies suggest that this compound could serve as a lead in the development of anticancer agents. The oxazole moiety is known for its role in targeting cancer pathways, potentially leading to the discovery of novel therapeutics .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals that can mitigate pest issues without causing significant harm to non-target organisms .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

This data highlights the compound's promising role in combating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of this compound, researchers assessed its effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, indicating its potential as a lead compound for further drug development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 6.7 |

These findings underscore the need for further exploration into the compound's mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism by which ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Context

Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate

- CAS No.: Not explicitly listed (synonyms: MA-0725, CTK6F7759).

- Molecular formula: C₁₄H₁₃NO₅.

- Key differences : Replaces the cyclopropyl and methyl groups with a 4-methoxybenzoyl substituent at position 3.

- Applications : Likely used as a synthetic intermediate or bioactive molecule due to the electron-rich benzoyl group, which may enhance binding to biological targets .

Ethyl 5-cyclopropyl-4-{2-[(1H-1,2,4-triazol-1-yl)methyl]benzoyl}-1,2-oxazole-3-carboxylate

Heterocyclic Variants

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

- CAS No.: 1184246-60-3.

- Molecular formula : C₉H₁₂N₂O₃.

- Key differences : Replaces the isoxazole ring with an oxadiazole, altering electronic properties and ring stability. The 2-methylcyclopropyl group provides distinct steric effects compared to the 5-cyclopropyl substitution in the target compound.

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

- CAS No.: Not explicitly listed.

- Molecular formula : C₇H₈N₂O₃.

- Key differences: Features a partially saturated oxazole ring (4,5-dihydro) and a cyano group, increasing polarity and reactivity.

- Applications: The cyano group may serve as a precursor for further functionalization in synthesis .

Amino-Substituted Analogues

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

- CAS No.: 115975-57-0.

- Molecular formula : C₇H₁₀N₂O₃.

- Key differences: Substitutes the cyclopropyl group with an amino group at position 4, introducing hydrogen-bonding capacity.

- Applications: Amino groups are critical in medicinal chemistry for target interactions, suggesting use in bioactive molecule development .

Comparative Data Table

Key Findings and Implications

Structural Flexibility : Substitutions at positions 4 and 5 of the isoxazole ring significantly alter electronic, steric, and hydrogen-bonding properties, influencing applications in agrochemicals vs. pharmaceuticals.

Heterocyclic Impact : Oxadiazole derivatives (e.g., CAS 1184246-60-3) exhibit greater metabolic stability than isoxazoles, making them preferable in drug development .

Regulatory Context : The target compound’s inclusion in trade amendments highlights its industrial relevance, particularly in herbicide formulations .

Biological Activity

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 195.22 g/mol

- State at Room Temperature : Liquid

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has shown interactions with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds.

Interaction with Enzymes

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Alters metabolic activity | |

| BACE1 | Potential inhibitor for Alzheimer's | |

| Human Carbonic Anhydrases | Selective inhibition observed |

Cellular Effects

The compound has been observed to influence various cellular processes, including:

- Inflammation : It may modulate inflammatory pathways.

- Apoptosis : this compound can induce apoptosis in certain cell lines.

Case Study: Apoptotic Induction

In studies on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound demonstrated dose-dependent cytotoxic effects, leading to increased expression of p53 and activation of caspase pathways .

The mechanism of action involves binding to specific biomolecules like enzymes and receptors. The oxazole ring facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity .

Key Mechanisms

- Binding to Enzymes : Alters enzyme conformation and activity.

- Signal Pathway Modulation : Affects pathways related to inflammation and apoptosis.

Temporal and Dosage Effects in Laboratory Settings

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Exhibited anti-inflammatory and antioxidant activities.

- High Doses : Induced cytotoxic effects in cancer cells.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported within cells through specific transporters that facilitate its movement across cellular membranes. Its subcellular localization is essential for its biological activity, targeting specific organelles involved in metabolism and signaling .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other oxazole derivatives highlight its unique properties:

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate?

A common method involves refluxing precursors in toluene with catalytic acids (e.g., methylsulfonic acid) under controlled conditions, followed by purification via flash chromatography (e.g., EtOAc/cyclohexane). Yield optimization may require adjusting reaction time, temperature, or stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

Store in a cool, dry environment away from heat, flames, and strong oxidizers. Stability studies indicate decomposition occurs under thermal stress, releasing hazardous gases like CO and nitrogen oxides. Use inert atmospheres for long-term storage .

Q. What spectroscopic techniques are used for structural characterization?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds) .

Q. What safety protocols are critical during experimental handling?

Use fume hoods, gloves, and eye protection. In case of inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Avoid inducing vomiting if ingested and consult a physician immediately .

Q. What solubility properties are relevant for this compound?

While direct data is limited, structurally similar oxadiazoles exhibit low water solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Solubility testing via gradient solvent systems is recommended .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Computational modeling (DFT calculations) and 2D NMR techniques (COSY, HSQC) clarify ambiguities. For example, hydrogen bonding in the crystal lattice (observed in X-ray studies) may explain unexpected shifts .

Q. What strategies optimize reaction yields for derivatives of this compound?

Systematic variation of catalysts (e.g., Lewis acids), solvents (e.g., THF vs. toluene), and temperature regimes can enhance yields. A reported synthesis achieved 37% yield via reflux; microwave-assisted synthesis may reduce reaction time .

Q. What decomposition pathways occur under thermal stress?

Thermogravimetric analysis (TGA) and GC-MS reveal decomposition products like CO, nitrogen oxides, and HCl. Stability thresholds should be identified using differential scanning calorimetry (DSC) .

Q. How can ecological risks be assessed given limited toxicity data?

Employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and toxicity. Bioassays (e.g., Daphnia magna acute toxicity tests) supplement computational gaps .

Q. What in silico approaches predict biological activity mechanisms?

Molecular docking studies against target proteins (e.g., kinase inhibitors) can highlight binding affinities. Substituent effects (e.g., cyclopropyl groups) on bioactivity are modeled using MD simulations and free-energy calculations .

Q. Methodological Notes

- Data Gaps : Solubility, partition coefficients (logP), and ecotoxicological profiles require empirical validation due to limited experimental data .

- Contradictions : Discrepancies in hazard classification (e.g., non-hazardous vs. decomposition risks) necessitate context-specific risk assessments .

- Advanced Tools : Synchrotron X-ray diffraction and cryo-EM are recommended for high-resolution structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.